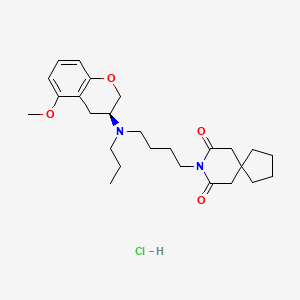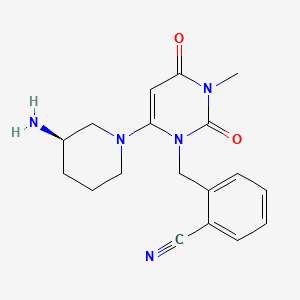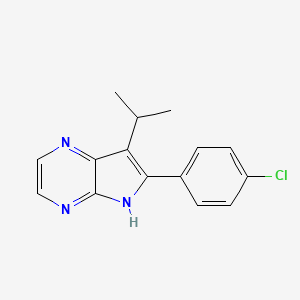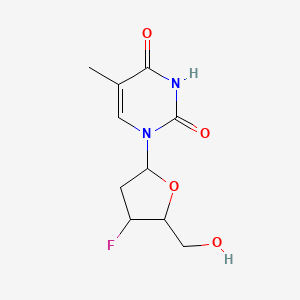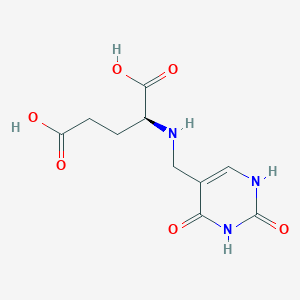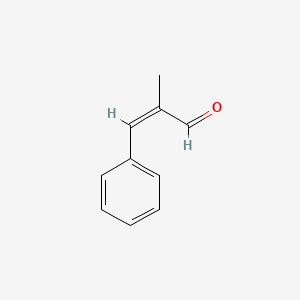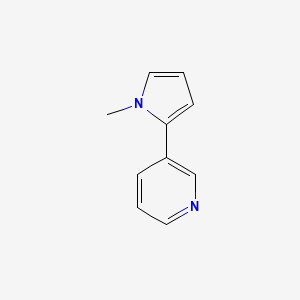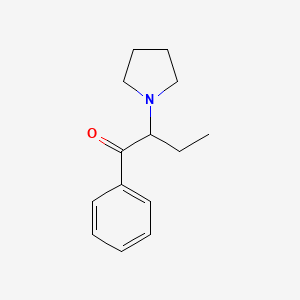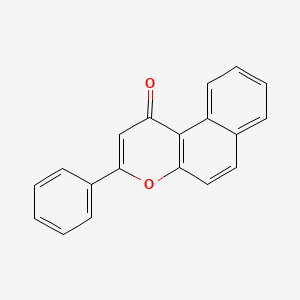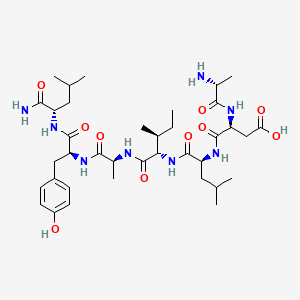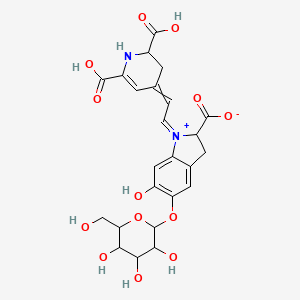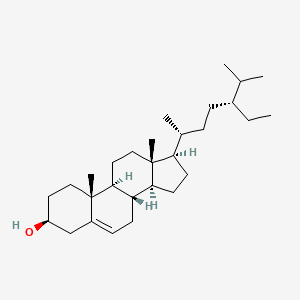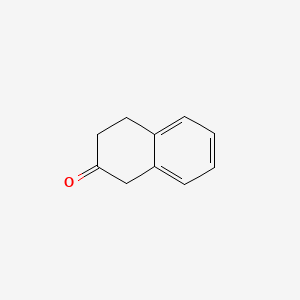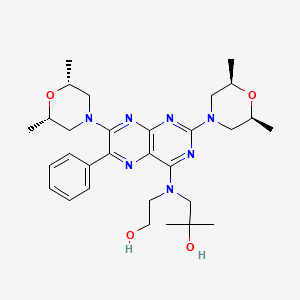
Bibw22 BS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIBW-22 is a phenylpteridine analogue of dipyridamole, known for its potent bifunctional modulation properties. It influences both P-glycoprotein and nucleoside transport in tumor cells, making it a significant compound in cancer research .
Chemical Reactions Analysis
BIBW-22 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BIBW-22 has several scientific research applications, particularly in the field of cancer research. It has been shown to enhance the cytotoxicity of vincristine and 5-fluorouracil in multidrug-resistant tumor cells. This makes it a potential modulator for combination chemotherapy involving antimetabolites and drugs affected by multidrug resistance . Additionally, its ability to inhibit nucleoside transport makes it a valuable tool in studying nucleoside metabolism and transport mechanisms .
Mechanism of Action
BIBW-22 exerts its effects by influencing both P-glycoprotein and nucleoside transport in tumor cells. P-glycoprotein is a membrane protein that pumps many foreign substances out of cells. By inhibiting this protein, BIBW-22 can increase the intracellular concentration of chemotherapeutic drugs, thereby enhancing their cytotoxic effects . Additionally, BIBW-22 inhibits nucleoside transport, which can interfere with nucleoside metabolism and enhance the cytotoxicity of nucleoside analogues .
Comparison with Similar Compounds
BIBW-22 is unique in its dual action on P-glycoprotein and nucleoside transport. Similar compounds include:
Dipyridamole: The parent compound of BIBW-22, known for its ability to inhibit nucleoside transport but less potent in modulating P-glycoprotein.
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein but does not affect nucleoside transport.
Cyclosporine A: An immunosuppressant that inhibits P-glycoprotein but has no effect on nucleoside transport.
BIBW-22’s unique combination of actions makes it a valuable tool in cancer research and chemotherapy .
Properties
CAS No. |
137694-16-7 |
|---|---|
Molecular Formula |
C30H43N7O4 |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
1-[[2,7-bis[(2S,6R)-2,6-dimethylmorpholin-4-yl]-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C30H43N7O4/c1-19-14-36(15-20(2)40-19)27-24(23-10-8-7-9-11-23)31-25-26(32-27)33-29(37-16-21(3)41-22(4)17-37)34-28(25)35(12-13-38)18-30(5,6)39/h7-11,19-22,38-39H,12-18H2,1-6H3/t19-,20+,21-,22+ |
InChI Key |
JNHIGDFEPXMPAO-COPRSSIGSA-N |
SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C(=NC(=N3)N4CC(OC(C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5 |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C(=NC(=N3)N4C[C@H](O[C@H](C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C(=NC(=N3)N4CC(OC(C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(N-(2-hydroxy-2-methylpropyl)ethanolamino)-2,7-bis(cis-2,6-dimethylmorpholino)-6-phenylpteridine BIBW 22 BIBW-22 BIBW22 BS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



